![molecular formula C14H14N2O3S B6556205 5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040661-01-5](/img/structure/B6556205.png)

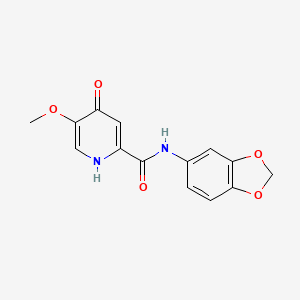

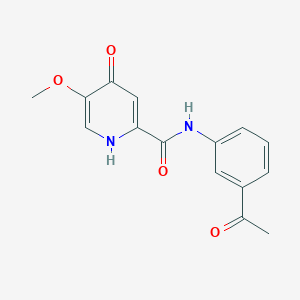

5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

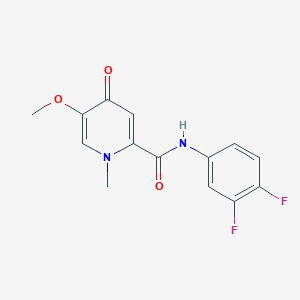

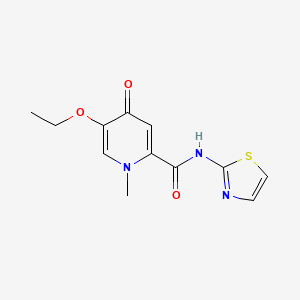

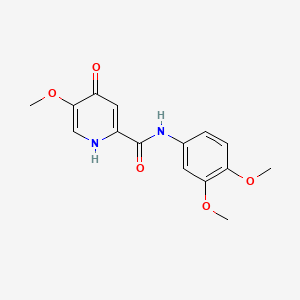

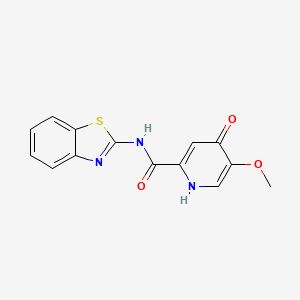

5-Methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridine-2-carboxamide (5-MeO-MSPC) is a novel synthetic compound belonging to the pyridine-2-carboxamide class of compounds. It has recently gained attention due to its potential applications in scientific research and laboratory experiments.

Applications De Recherche Scientifique

Psychedelic Research and Mental Health

- Background : 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with the highest affinity for the 5-HT1A subtype .

- Therapeutic Potential : Observational studies and surveys suggest that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress. Its unique neuroendocrine and anti-inflammatory effects contribute to these mental health outcomes .

- Clinical Trials : Although only one clinical trial has been published on 5-MeO-DMT (demonstrating the safety of vaporized dosing up to 18 mg), its rapid onset and short duration make it suitable for individual dose-finding strategies compared to longer-acting psychedelics .

Biotech and Clinical Development

Mécanisme D'action

Target of Action

The primary targets of this compound are the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception .

Mode of Action

The compound acts primarily as an agonist at the 5-HT1A and 5-HT2A receptors . This means it binds to these receptors and activates them, leading to an increase in the serotonin signaling .

Biochemical Pathways

The activation of the 5-HT1A and 5-HT2A receptors can affect various biochemical pathways. For instance, it can lead to the release of secondary messengers, which can then influence other cellular processes . .

Pharmacokinetics

Similar compounds have been shown to have a rapid onset and short duration of action .

Result of Action

The activation of the 5-HT1A and 5-HT2A receptors can lead to a variety of effects at the molecular and cellular level. These can include changes in cell signaling, gene expression, and neuronal activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its targets . .

Propriétés

IUPAC Name |

5-methoxy-N-(3-methylsulfanylphenyl)-4-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-13-8-15-11(7-12(13)17)14(18)16-9-4-3-5-10(6-9)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQXOJGFPVFUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)C(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(ethanesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556130.png)

![8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556135.png)

![1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556140.png)

![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)

![2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556145.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6556152.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556182.png)

![2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B6556214.png)